molecular formula C9H6F3NOS B8808034 4-Methoxy-2-(trifluoromethyl)benzo[d]thiazole CAS No. 354760-24-0

4-Methoxy-2-(trifluoromethyl)benzo[d]thiazole

Cat. No. B8808034
M. Wt: 233.21 g/mol
InChI Key: PJAAHHGTTQCZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06313116B1

Procedure details

Starting from 2-amino-4-methoxybenzothiazole (1.5 g) and trifluoroacetic acid (5.5 ml), without 1,2 dichlorobenzene. Purification by flash chromatography (eluent 20% ethyl acetate/hexane) yielded the title compound as a light brown oil (0.74 g). TLC Rf 0.70 (50% ethyl acetate in hexane)
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:5]=2[N:6]=1.[F:13][C:14]([F:19])([F:18])C(O)=O>ClC1C=CC=CC=1Cl>[CH3:12][O:11][C:7]1[C:5]2[N:6]=[C:2]([C:14]([F:19])([F:18])[F:13])[S:3][C:4]=2[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NC=1SC2=C(N1)C(=CC=C2)OC
Step Two
Name
Quantity
5.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (eluent 20% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC2=C1N=C(S2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.